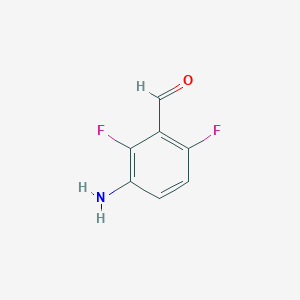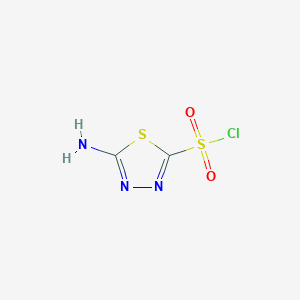![molecular formula C7H4BrN3O2 B13467003 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position and a carboxylic acid group at the 8th position of the imidazo[1,2-b]pyridazine core
Méthodes De Préparation
The synthesis of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Initial formation of the imidazo[1,2-b]pyridazine core through condensation reactions involving appropriate amines and aldehydes.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: Introduction of the carboxylic acid group at the 8th position through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. Major products formed from these reactions include substituted imidazo[1,2-b]pyridazine derivatives with diverse functional groups.
Applications De Recherche Scientifique
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparaison Avec Des Composés Similaires
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid can be compared with other similar compounds, such as:
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: Similar structure but different ring fusion, leading to distinct chemical and biological properties.
Imidazo[1,2-b]pyridazine derivatives: Various derivatives with different substituents at the 6th and 8th positions, each exhibiting unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H4BrN3O2 |
|---|---|
Poids moléculaire |
242.03 g/mol |
Nom IUPAC |
6-bromoimidazo[1,2-b]pyridazine-8-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-4(7(12)13)6-9-1-2-11(6)10-5/h1-3H,(H,12,13) |
Clé InChI |
XSPBMBXWFMLUHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=N1)C(=CC(=N2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


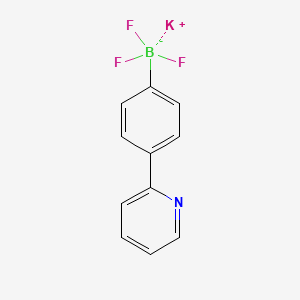
![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
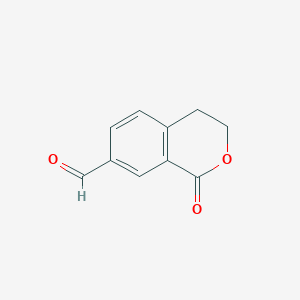
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
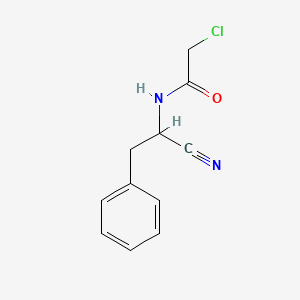
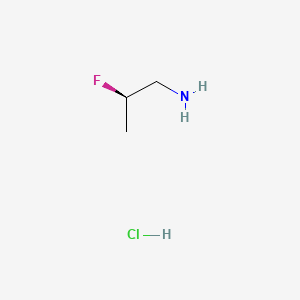
![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)

![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
